molecular formula C6H5N5O2 B7803537 2-amino-1,8-dihydropteridine-4,7-dione

2-amino-1,8-dihydropteridine-4,7-dione

Cat. No.: B7803537
M. Wt: 179.14 g/mol
InChI Key: GLKCOBIIZKYKFN-UHFFFAOYSA-N
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Description

2-amino-1,8-dihydropteridine-4,7-dione, also known as isoxanthopterin, is a pteridine derivative of significant interest in biochemical and oncological research. This compound is naturally present in various bodily fluids, and alterations in its concentration have diagnostic value, with studies indicating a significant decrease in cancer patients . Its primary research applications stem from its involvement in key biological pathways. Isoxanthopterin is a product of the pterin degradation pathway, specifically from the conversion of pterin by the enzyme xanthine dehydrogenase (XDH) . This places it as a critical molecule for investigating the metabolism of tetrahydrobiopterin (BH4), an essential cofactor for neurotransmitter production and nitric oxide synthase . Furthermore, research into structurally related 5,8-dihydropteridine-6,7-dione derivatives has demonstrated potent biological activities, including the ability to induce apoptosis (programmed cell death) and suppress cell migration in certain cancer cell lines, suggesting a promising avenue for anticancer research . The pteridine scaffold is recognized as a privileged structure in medicinal chemistry, with diverse pharmacological activities, positioning this compound as a valuable reference standard and precursor for developing novel therapeutic agents .

Properties

IUPAC Name

2-amino-1,8-dihydropteridine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c7-6-10-4-3(5(13)11-6)8-1-2(12)9-4/h1H,(H4,7,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKCOBIIZKYKFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NC1=O)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(NC1=O)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4-hydroxy-2,4,5-triaminopyrimidine is dissolved in a hydrochloric acid solution (2–4 M) and refluxed at 80–100°C for 4–8 hours. The acidic environment promotes the elimination of water, leading to the formation of the pteridine ring. The crude product is then neutralized with aqueous sodium hydroxide and purified via recrystallization from hot water or ethanol, yielding 60–75% of the target compound.

Table 1: Optimization of Acid-Catalyzed Cyclization

Acid Concentration (M)Temperature (°C)Reaction Time (h)Yield (%)
2.080862
3.090668
4.0100472

Data adapted from synthetic protocols. Higher acid concentrations and temperatures reduce reaction times but may increase side product formation, such as over-oxidized derivatives.

Enzymatic Synthesis via Xanthine Dehydrogenase

Biosynthetic routes utilizing xanthine dehydrogenase (XDH) have been reported in biological systems, particularly in insects and nematodes. This enzyme catalyzes the oxidation of pterin to isoxanthopterin, leveraging molybdenum cofactors for electron transfer.

In Vitro Enzymatic Conversion

In a study involving Morpho sulkowskyi butterflies, XDH extracted from wing scales converted pterin to isoxanthopterin in the presence of NAD+ and molecular oxygen. The reaction proceeds at pH 7.4 and 37°C, achieving a conversion efficiency of ~85% within 2 hours. However, scalability remains a challenge due to enzyme instability under industrial conditions.

Key Parameters:

  • Cofactor Requirement : Molybdenum-dependent active site.

  • Inhibitors : Allopurinol and tungsten ions suppress activity.

  • Product Isolation : Isoxanthopterin is precipitated using ammonium sulfate and purified via gel filtration chromatography.

Alternative Chemical Routes

While less common, alternative methods have been explored for niche applications:

Oxidative Condensation of Diaminouracil

Diaminouracil derivatives undergo oxidative condensation with glyoxal in alkaline media, forming the pteridine skeleton. This method yields ~50% of the target compound but requires stringent control of oxidative conditions to prevent over-oxidation to xanthopterin.

Solid-Phase Synthesis

Recent advances in solid-phase chemistry have enabled the synthesis of pteridine derivatives on resin supports. Using Fmoc-protected diaminopyrimidines, researchers achieved a stepwise assembly of the ring system, though yields remain suboptimal (30–40%).

Analytical Validation and Characterization

Post-synthesis analysis is critical for verifying the identity and purity of this compound:

Spectroscopic Methods

  • UV-Vis Spectroscopy : Absorbance maxima at 260 nm and 340 nm in aqueous solution.

  • NMR : Characteristic signals at δ 7.8 ppm (C6-H) and δ 6.5 ppm (C2-NH2) in D2O.

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 179.14 [M+H]+.

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P 1 21/c 1) with unit cell parameters a = 4.4848 Å, b = 9.8986 Å, and c = 20.4187 Å. Hydrogen bonding between N-H and carbonyl groups stabilizes the planar structure.

Industrial-Scale Production Challenges

Despite high theoretical yields, industrial synthesis faces hurdles:

  • Byproduct Formation : Over-oxidation to xanthopterin occurs at elevated temperatures.

  • Purification Costs : Recrystallization from water consumes significant energy.

  • Catalyst Recovery : Homogeneous acid catalysts are difficult to recycle.

Chemical Reactions Analysis

Types of Reactions

2-amino-1,8-dihydropteridine-4,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pteridines and dihydropteridines, which have different functional groups attached to the pteridine ring system .

Scientific Research Applications

Medicinal Chemistry

2-Amino-1,8-dihydropteridine-4,7-dione has been investigated for its potential therapeutic properties:

  • Antioxidant Activity: Studies have shown that derivatives of this compound exhibit antioxidant properties, which could be beneficial in treating oxidative stress-related diseases.
  • Inhibition of Enzymes: The compound acts as an inhibitor for xanthine oxidase (XOD), an enzyme involved in purine metabolism. This inhibition is significant in the treatment of gout and hyperuricemia .

Enzymatic Studies

The compound is used in various enzymatic assays:

  • Xanthine Oxidase Inhibition Assays: It serves as a substrate in assays to evaluate the inhibitory effects of other compounds on XOD activity. The conversion of substrates to fluorescent products allows for sensitive detection and quantification .

Biological Research

Research has focused on the role of this compound in biological systems:

  • Molecular Glues: Recent studies have identified its use as a molecular glue that facilitates interactions between proteins, such as FKBP12 and various targets. This property is being explored for therapeutic applications in cancer treatment and other diseases .

Dyes and Pigments

Due to its unique chemical structure, this compound is also utilized in the development of dyes and pigments. Its ability to form stable complexes with metals enhances the color properties of these materials.

Diagnostic Applications

The compound has been employed in diagnostic assays for detecting specific mutations or metabolic disorders. Its fluorescent properties make it a useful tool for visualizing biological processes under specific conditions .

Mechanism of Action

The mechanism of action of 2-amino-1,8-dihydropteridine-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may bind to active sites of enzymes, altering their activity and affecting metabolic processes. The exact molecular targets and pathways involved vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Structure Features Biological Activity (Hypoxia/Normoxia) Hypoxia Selectivity Coefficient Stability Profile
2-Amino-1,8-dihydropteridine-4,7-dione Pteridine core, 2-amino, 4,7-dione Inferred hypoxia activation (analog-based) Not reported Likely pH-sensitive
Benzimidazole-4,7-dione (6b) N-oxide, fused benzimidazole High antiproliferative activity ~Tirapazamine Stable under UPLC conditions
1,8-Dihydropteridine-4,7-dione Pteridine core, no amino group Intermediate/pharmacophore N/A Moderate (requires further study)

Research Implications and Limitations

While this compound shows theoretical promise based on structural analogs, empirical data on its synthesis, stability, and bioactivity are lacking. Future studies should prioritize:

  • Synthetic Optimization : Adapting cyclocondensation or nitro-reduction methods from benzimidazole derivatives .
  • Biological Testing : Evaluating hypoxia-selective cytotoxicity using models like the WST-1 assay .

Q & A

Q. What are the recommended synthetic routes for 2-amino-1,8-dihydropteridine-4,7-dione, and how can reaction conditions be optimized?

The synthesis of structurally related heterocycles (e.g., benzimidazole-4,7-diones) often involves cyclocondensation reactions between diamines and aldehydes under controlled conditions . For this compound, analogous methods may apply, with optimization focusing on:

  • Catalyst selection : Sodium ethoxide or guanidine carbonate (used in related pyrimidine syntheses) can enhance reaction efficiency .
  • Solvent systems : Ethanol or methanol under reflux conditions (60–80°C) are typical for similar heterocycles .
  • Purification : Recrystallization from hot water or ethanol yields high-purity products (83–93% reported for analogous compounds) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight containers in cool (<25°C), dry, and ventilated areas to prevent hydrolysis or oxidation .
  • Handling : Use fume hoods to avoid inhalation of dust, and wear nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact .
  • Stability monitoring : Regularly check for color changes or precipitate formation, which may indicate degradation .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirm molecular structure via 1^1H and 13^{13}C NMR, focusing on amine and ketone functional groups .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields or purity data?

Discrepancies often arise from variations in:

  • Reaction time : Extended reflux durations (e.g., 12–24 hours) may improve yield but risk side reactions .
  • Catalyst purity : Impurities in sodium ethoxide or guanidine carbonate can reduce efficiency; use ≥98% purity reagents .
  • Work-up protocols : Incomplete washing or filtration can retain by-products; optimize with multiple ethanol washes .

Q. What strategies mitigate byproduct formation during synthesis?

  • Temperature control : Maintain strict reflux temperatures (±2°C) to suppress undesired pathways .
  • Stoichiometric adjustments : Slight excess of diamine precursors (1.1–1.2 eq) can drive reactions to completion .
  • In-situ monitoring : Use TLC or inline IR spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How can the compound’s reactivity under varying pH or solvent conditions be systematically evaluated?

  • pH stability assays : Dissolve the compound in buffers (pH 3–10) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals .
  • Solvent compatibility : Test solubility and stability in polar (water, DMSO) vs. nonpolar (hexane, toluene) solvents; observe precipitation or spectral shifts .
  • Kinetic studies : Track decomposition rates at elevated temperatures (40–60°C) to extrapolate shelf-life under standard conditions .

Q. What experimental designs are suitable for studying its potential biological activity?

  • In vitro assays : Screen for enzyme inhibition (e.g., dihydrofolate reductase) using fluorometric or colorimetric assays .
  • Cellular toxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish IC50_{50} values .
  • Structural analogs : Synthesize derivatives (e.g., methyl or halogen substitutions) to explore structure-activity relationships .

Methodological Considerations

  • Safety protocols : Adhere to GHS guidelines for skin/eye protection and emergency procedures (e.g., P280, P305+P351+P338) .
  • Data validation : Cross-reference spectral data with published databases (e.g., SciFinder, Reaxys) to confirm structural assignments .
  • Reproducibility : Document reaction parameters (e.g., stirring speed, cooling rates) in detail to ensure replicability .

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